molecular formula C10H20O2Si B1398860 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone CAS No. 929913-18-8

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Cat. No.: B1398860
CAS No.: 929913-18-8
M. Wt: 200.35 g/mol
InChI Key: WMGWIMAOHZAWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si. It is a cyclobutanone derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone typically involves the protection of cyclobutanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Cyclobutanone+tert-Butyldimethylsilyl chlorideThis compound\text{Cyclobutanone} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{this compound} Cyclobutanone+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various functionalized cyclobutanones.

Scientific Research Applications

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone involves its reactivity as a protected ketone. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions, allowing for selective transformations. In biological systems, it may interact with specific enzymes or proteins, influencing their activity and function.

Comparison with Similar Compounds

    Cyclobutanone: The parent compound without the silyl protection.

    3-[(Trimethylsilyl)oxy]cyclobutanone: A similar compound with a different silyl protecting group.

    3-[(Methoxymethyl)oxy]cyclobutanone: Another derivative with a different protecting group.

Uniqueness: 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is unique due to its tert-butyldimethylsilyl group, which provides enhanced stability and reactivity compared to other protecting groups. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWIMAOHZAWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-(tert-butyldimethylsilyloxy)cyclobutanol (2.59 g, 13 mmol), sodium bicarbonate (3 ml, 38 mmol), and Des-Martin periodonane (7 g, 15 mmol) in DCM (40 ml) was stirred at RT in 4 h, the solid was filtered; the filtrated was purified by ISCO (5% EtOAc/Hexanes) to give the title compound as a colorless oil.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-(tert-butyldimethylsilyloxy)cyclobutanol (2.59 g, 13 mmol), sodium bicarbonate (3 ml, 38 mmol), and Reactant 1 [?] (7 g, 15 mmol) in DCM (40 ml) was stirred at RT in 4 h, the solid was filtered; the filtrated was purified by ISCO (5% EtOAc/Hexanes) to give the title compound as a colorless oil.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
Reactant 1
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone (see, for example, Journal of Organic Chemistry, 44, 2560 (1979)) (3.20 g, 11.9 mmol) in saturated ammonium chloride methanol (70 mL) was added zinc-copper couple (3.89 g, 59.5 mmol) under nitrogen, and the mixture was stirred at room temperature for 24 hours. The mixture was evaporated, and then thereto was added water and the mixture was extracted with ethyl acetate, washed with saturated ammonium chloride water, and then dried over magnesium sulfate, and filtered. The filtrate was evaporated and purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to give the titled compound (914 mg, 38%) as a colorless oil.
Name
2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
ammonium chloride methanol
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.89 g
Type
catalyst
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 2
Reactant of Route 2
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 3
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 4
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 5
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 6
Reactant of Route 6
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.